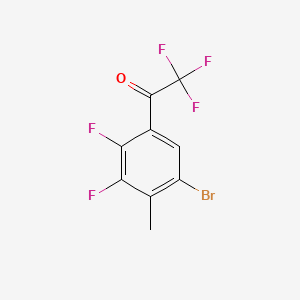
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a trifluoroethanone moiety
Métodos De Preparación
The synthesis of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
- 5-Bromo-2,3-difluoro-4-methylphenylboronic acid
- (5-Bromo-2,3-difluoro-4-methylphenyl)methanol
- (5-Bromo-2,3-difluoro-4-methylphenyl)(phenyl)methanone
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C9H4BrF5O |
|---|---|
Peso molecular |
303.02 g/mol |
Nombre IUPAC |
1-(5-bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H4BrF5O/c1-3-5(10)2-4(7(12)6(3)11)8(16)9(13,14)15/h2H,1H3 |
Clave InChI |
LCPGZPZFWJDOHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1F)F)C(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


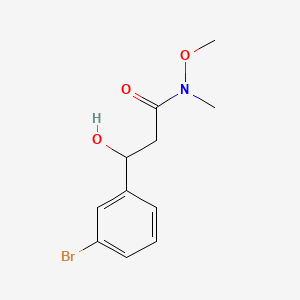
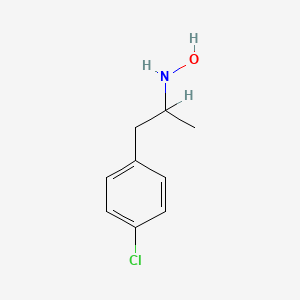
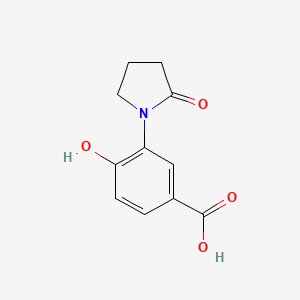
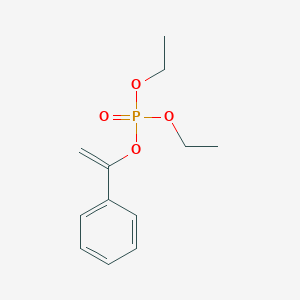
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
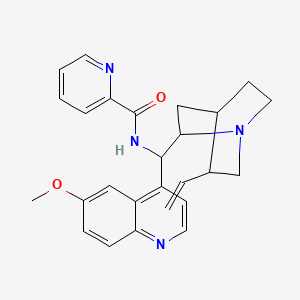
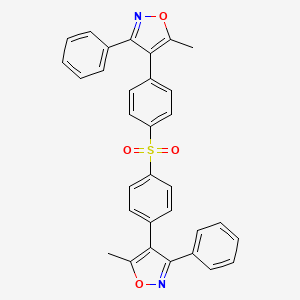
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)
![8,9,17,18-Tetraoxadispiro[6.2.6~10~.2~7~]octadecane](/img/structure/B14759743.png)
![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
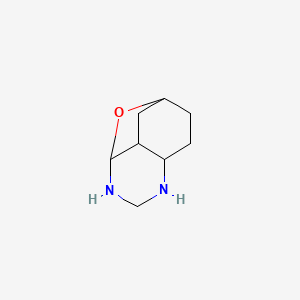
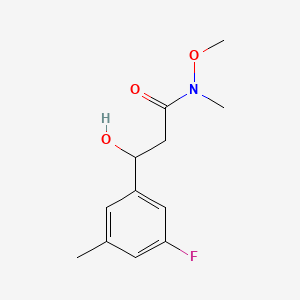
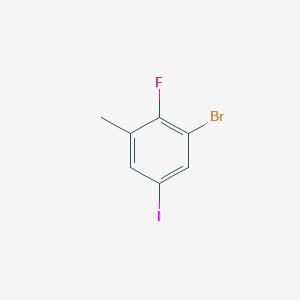
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)
